molecular formula C12H14N2O4 B2997441 methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate CAS No. 77083-76-2

methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate

Cat. No.: B2997441
CAS No.: 77083-76-2
M. Wt: 250.254
InChI Key: DFVOTEBCUNOYQG-KAMYIIQDSA-N
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Description

Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate is an organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a hydrazone functional group and a methoxyphenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate typically involves the reaction of 4-methoxyphenylhydrazine with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

4-methoxyphenylhydrazine+methyl acetoacetatemethyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate\text{4-methoxyphenylhydrazine} + \text{methyl acetoacetate} \rightarrow \text{this compound} 4-methoxyphenylhydrazine+methyl acetoacetate→methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the industrial synthesis include catalysts, solvents, and purification agents to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological molecules, affecting their function. The methoxyphenyl moiety may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one

Uniqueness

Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl (E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3/b11-8+,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJMYGZVFDNPV-AQPHZECDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\N=NC1=CC=C(C=C1)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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